molecular formula C3H4O3 B1329439 Acetic formic anhydride CAS No. 2258-42-6

Acetic formic anhydride

Cat. No. B1329439
CAS RN: 2258-42-6
M. Wt: 88.06 g/mol
InChI Key: ORWKVZNEPHTCQE-UHFFFAOYSA-N
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Patent
US07109358B2

Procedure details

To a stirred suspension of 130 g anhydrous sodium formate (1.91 M) in 60 ml ethyl acetate at 20° C. was added 99 g acetyl chloride (1.26 M) and the white suspension stirred for 6 h. The mixture was filtered and the solids washed twice with 25 ml ethyl acetate. The combined filtrate and rinse were analyzed by 300 MHz proton NMR. Integration of peaks at 2.25, 8.75, and 9.1 gave the following composition in mol %: 3% acetic-anhydride, 3.5% formic anhydride, 30% formic-acetic anhydride. To 193 g of the above solution at −5° C. were added 22 g of 2,4,6-trihydroxyphenyl-4′-hydroxybenzyl ketone (84.5 mM) followed by a drop by drop addition of 118 g di-isopropylethylamine (1.01 M) over 60 min and the reaction stirred at −5° C. for 18 h. To the yellowish solution was added 100 ml hydrochloric acid (37%) and the mixture heated to 90° C. under 150 mbar vacuum to remove approximately 115 g of distillate. To the residue was added 225 ml water causing crystallization. The slurry was cooled, held at 0° C. for 30 min followed by filtration. The solids were rinsed twice with 100 ml water and dried at 25 mbar for 6 h at 60° C. to obtain a white powder (19.6 g). Quantitative HPLC analysis with external standards showed this to contain 97.3 wt. % genistein and 2.5 wt. % 2-methylgenistein. The yield of genistein is therefore 79% based on the ketone.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Na+].[C:5](Cl)(=[O:7])C.[C:9]([O:12][CH2:13][CH3:14])(=[O:11])[CH3:10]>>[C:9]([O:12][C:13](=[O:2])[CH3:14])(=[O:11])[CH3:10].[CH:1]([O:3][CH:5]=[O:7])=[O:2].[C:13]([O:12][CH:9]=[O:11])(=[O:2])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the white suspension stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids washed twice with 25 ml ethyl acetate
WASH
Type
WASH
Details
The combined filtrate and rinse

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(=O)OC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%
Name
Type
product
Smiles
C(C)(=O)OC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07109358B2

Procedure details

To a stirred suspension of 130 g anhydrous sodium formate (1.91 M) in 60 ml ethyl acetate at 20° C. was added 99 g acetyl chloride (1.26 M) and the white suspension stirred for 6 h. The mixture was filtered and the solids washed twice with 25 ml ethyl acetate. The combined filtrate and rinse were analyzed by 300 MHz proton NMR. Integration of peaks at 2.25, 8.75, and 9.1 gave the following composition in mol %: 3% acetic-anhydride, 3.5% formic anhydride, 30% formic-acetic anhydride. To 193 g of the above solution at −5° C. were added 22 g of 2,4,6-trihydroxyphenyl-4′-hydroxybenzyl ketone (84.5 mM) followed by a drop by drop addition of 118 g di-isopropylethylamine (1.01 M) over 60 min and the reaction stirred at −5° C. for 18 h. To the yellowish solution was added 100 ml hydrochloric acid (37%) and the mixture heated to 90° C. under 150 mbar vacuum to remove approximately 115 g of distillate. To the residue was added 225 ml water causing crystallization. The slurry was cooled, held at 0° C. for 30 min followed by filtration. The solids were rinsed twice with 100 ml water and dried at 25 mbar for 6 h at 60° C. to obtain a white powder (19.6 g). Quantitative HPLC analysis with external standards showed this to contain 97.3 wt. % genistein and 2.5 wt. % 2-methylgenistein. The yield of genistein is therefore 79% based on the ketone.
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([O-:3])=[O:2].[Na+].[C:5](Cl)(=[O:7])C.[C:9]([O:12][CH2:13][CH3:14])(=[O:11])[CH3:10]>>[C:9]([O:12][C:13](=[O:2])[CH3:14])(=[O:11])[CH3:10].[CH:1]([O:3][CH:5]=[O:7])=[O:2].[C:13]([O:12][CH:9]=[O:11])(=[O:2])[CH3:14] |f:0.1|

Inputs

Step One
Name
Quantity
130 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
99 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
the white suspension stirred for 6 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the solids washed twice with 25 ml ethyl acetate
WASH
Type
WASH
Details
The combined filtrate and rinse

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(=O)OC(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3%
Name
Type
product
Smiles
C(=O)OC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 3.5%
Name
Type
product
Smiles
C(C)(=O)OC=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.